molecular formula C10H24Cl2N4O3S B1420941 N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride CAS No. 1235441-61-8

N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride

Cat. No. B1420941
CAS RN: 1235441-61-8
M. Wt: 351.3 g/mol
InChI Key: QYEASVUFPPQIFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride”, has been a subject of numerous studies. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride” is C10H24Cl2N4O3S, and its molecular weight is 351.3 g/mol. The InChI code is 1S/C10H21N3O/c1-3-12(4-2-11-1)5-6-13-7-9-14-10-8-13/h11H,1-10H2 .

It is stored at ambient temperature and shipped at the same temperature . Its physical form is liquid-viscous .

Scientific Research Applications

Cancer Research

N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride: has shown potential in cancer research, particularly in the development of compounds that target poly (ADP-ribose) polymerase (PARP) in human breast cancer cells . These compounds have been synthesized and screened for their efficacy against human breast cancer cells, indicating moderate to significant effectiveness.

Antimicrobial Activity

The compound’s derivatives have been evaluated for their in vitro antimicrobial activities. Studies suggest that certain synthesized derivatives display significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole . This highlights the compound’s potential as a base for developing new antimicrobial agents.

Anticancer Potency

Molecular docking studies of the compound’s derivatives have shown good docking scores, indicating better anticancer potency within the binding pocket . This suggests that these derivatives could be used as leads for rational drug designing for anticancer molecules.

Anti-biofilm Activity

Research into the antimicrobial potential of the compound’s derivatives also includes assessing their anti-biofilm activity. This is crucial as biofilms are known to contribute to the persistence and resistance of bacterial infections .

Synthesis of PI3K/mTOR Inhibitors

The compound has been used in the synthesis of PI3K/mTOR inhibitors bearing a thiopyrano[4,3-d]pyrimidine nucleus . These inhibitors are important in the treatment of various cancers, as they target key pathways involved in cell growth and survival.

Medicinal Importance

Piperazine derivatives, which include N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride , have a wide range of medicinal importance. They have been the subject of extensive research due to their potential therapeutic applications in various diseases .

Safety and Hazards

The safety information for “N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride” indicates that it has the following hazard statements: H302+H312+H332;H314 . The precautionary statements are P271;P260;P280 . The signal word is “Danger” and the pictograms are GHS05;GHS07 .

properties

IUPAC Name

N-(2-piperazin-1-ylethyl)morpholine-4-sulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O3S.2ClH/c15-18(16,14-7-9-17-10-8-14)12-3-6-13-4-1-11-2-5-13;;/h11-12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEASVUFPPQIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNS(=O)(=O)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
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N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
Reactant of Route 3
N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
Reactant of Route 4
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N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
Reactant of Route 5
N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
Reactant of Route 6
N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.